2H,3H,4H,5H-Pyrido[4,3-f][1,4]oxazepine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2,3,4,5-tetrahydropyrido[4,3-f][1,4]oxazepine |
InChI |
InChI=1S/C8H10N2O/c1-2-9-6-8-7(1)5-10-3-4-11-8/h1-2,6,10H,3-5H2 |
InChI Key |
QAJQDCAYPDQVRO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)C=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2h,3h,4h,5h Pyrido 4,3 F 1 2 Oxazepine and Its Derivatives
Classical Approaches to Oxazepine Ring Formation
Traditional methods for the construction of the oxazepine ring fused to a pyridine (B92270) moiety have relied on established organic reactions, including intramolecular cyclizations and condensation reactions.
Intramolecular Cyclization Reactions for Pyrido[4,3-f]nih.govscholarsportal.infooxazepine Ring Construction
Intramolecular cyclization is a powerful strategy for the formation of cyclic structures, including the seven-membered oxazepine ring. This approach typically involves the formation of a key bond between two reactive centers within a single molecule. A notable example, while not for the exact isomer, is the synthesis of pyrido[2,3-b] nih.govscholarsportal.infobenzoxazepines through an intramolecular Friedel-Crafts cyclization. osi.lv In this method, readily accessible 2-phenoxypyridin-3-amines react with aromatic acids to form an intermediate that subsequently cyclizes to yield the tricyclic product. osi.lv This strategy highlights the potential for acid-catalyzed cyclization of appropriately substituted pyridine derivatives to form the desired pyrido-oxazepine core.
Another relevant intramolecular cyclization is the nitrile oxide cycloaddition. For instance, a pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govosi.lvoxazole ring system has been efficiently synthesized using an intramolecular nitrile oxide cycloaddition (INOC) reaction as the key step. mdpi.com This suggests that a suitably designed pyridine precursor with an oxime and an alkene or alkyne moiety could undergo a similar intramolecular cycloaddition to construct the pyrido nih.govscholarsportal.infooxazepine ring.
| Starting Material | Reaction Type | Product | Key Features | Reference |
| 2-Phenoxypyridin-3-amines and aromatic acids | Friedel-Crafts Cyclization | 6-Aryl-substituted pyrido[2,3-b] nih.govscholarsportal.infobenzoxazepines | Efficient and practical method for tricyclic system | osi.lv |
| 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes | Intramolecular Nitrile Oxide Cycloaddition (INOC) | 3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govosi.lvoxazole | Key step for novel ring system synthesis | mdpi.com |
Condensation Reactions in Pyrido-Oxazepine Synthesis
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a fundamental tool in heterocyclic synthesis. The synthesis of condensed dibenzo[b,f]pyrimido[1,6-d] nih.govscholarsportal.infooxazepines from Biginelli products demonstrates the utility of condensation strategies. scholarsportal.info This involves an aromatic nucleophilic substitution reaction between a dihalophthalonitrile or a bromo-nitrophthalonitrile and a salicylaldehyde-based Biginelli product. scholarsportal.info While this example leads to a more complex fused system, the underlying principle of condensing a pyridine derivative containing a nucleophilic group with a suitable dielectrophile is a viable route to the pyrido[4,3-f] nih.govscholarsportal.infooxazepine core.
Multi-Component Reactions for Fused Ring Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and atom economy. While specific MCRs for 2H,3H,4H,5H-Pyrido[4,3-f] nih.govscholarsportal.infooxazepine are not extensively documented, the synthesis of related fused systems points to the potential of this approach. For example, an isocyanide-based multicomponent reaction has been developed for the efficient synthesis of pyrrole-fused dibenzoxazepine (B10770217) derivatives. beilstein-journals.orgnih.gov This reaction proceeds under solvent- and catalyst-free conditions, highlighting its green credentials. beilstein-journals.orgnih.gov Similarly, catalyst-free, three-component reactions have been used to synthesize tetracyclic pyrido-fused dibenzodiazepines, demonstrating the power of MCRs in constructing complex heterocyclic architectures. nih.gov
Modern and Sustainable Synthetic Methodologies
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Microwave-assisted synthesis and flow chemistry are at the forefront of these advancements, offering reduced reaction times, increased yields, and improved safety profiles.
Microwave-Assisted Synthesis of Pyrido[4,3-f]nih.govscholarsportal.infooxazepine Scaffolds
Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times and improving yields. The synthesis of novel pyrido[3,2-f] nih.govscholarsportal.infothiazepines, a sulfur-containing analogue of the target oxazepine, has been successfully achieved using microwave heating, resulting in better yields in shorter times compared to conventional methods. nih.govresearchgate.net In a specific example, the reaction of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide with α-haloketones under microwave irradiation at 500 W and 140 °C for 30 minutes afforded the corresponding pyrido[3,2-f] nih.govscholarsportal.infothiazepin-5-ones in high yields (85%). nih.gov Furthermore, microwave-assisted one-pot multicomponent reactions have been developed for the synthesis of pyrido[2,3-d]pyrimidines, showcasing the synergy between these two modern synthetic strategies. nih.gov The synthesis of 1,3-oxazepine derivatives from Schiff bases and maleic anhydride (B1165640) has also been efficiently carried out using microwave irradiation. scirp.org These examples strongly suggest that microwave-assisted synthesis could be a highly effective method for the construction of the 2H,3H,4H,5H-Pyrido[4,3-f] nih.govscholarsportal.infooxazepine ring system.
| Reactants | Conditions | Product | Yield (Microwave) | Yield (Conventional) | Reference |
| 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide and chloroacetone | Microwave (500 W, 140 °C, 30 min) | 3,6-Dimethyl-8-hydroxy-2H,5H-pyrido[3,2-f] nih.govscholarsportal.infothiazepin-5-one | 85% | 61% | nih.gov |
| Schiff bases and Maleic anhydride | Microwave irradiation | 1,3-Oxazepine derivatives | - | - | scirp.org |
| α,β-Unsaturated esters, amidine systems, and malononitrile | Microwave-assisted cyclocondensation | Multifunctionalized pyrido[2,3-d]pyrimidines | High | - | nih.gov |
Flow Chemistry Applications in Pyrido-Oxazepine Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better process control, and easier scalability. While the application of flow chemistry to the synthesis of 2H,3H,4H,5H-Pyrido[4,3-f] nih.govscholarsportal.infooxazepine is still an emerging area, its utility in the synthesis of other nitrogen-containing heterocycles is well-established. mdpi.com Flow chemistry has been shown to be a powerful tool for the synthesis of pyrazoles, pyrazolines, and indazoles, addressing limitations of traditional batch methods and enabling more efficient, scalable, and environmentally friendly processes. mdpi.com The inherent advantages of flow systems, such as precise control over reaction parameters and improved safety for handling reactive intermediates, make it a promising platform for the future development of synthetic routes towards pyrido-oxazepine derivatives.
Metal-Catalyzed Coupling Reactions for Pyrido[4,3-f]rsc.orgnih.govoxazepine Systems
The construction of the pyrido[4,3-f] rsc.orgnih.govoxazepine framework and the introduction of substituents have been significantly advanced through the use of metal-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium- and copper-based catalytic systems have been prominently featured in the synthesis of related aza-heterocyclic structures, and these principles are applicable to the target scaffold.
For instance, in the synthesis of analogous pyrido-fused systems, palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations have proven invaluable. While specific examples for the 2H,3H,4H,5H-Pyrido[4,3-f] rsc.orgnih.govoxazepine core are not extensively documented in readily available literature, the general applicability of these reactions is widely accepted. A hypothetical approach could involve the coupling of a pre-functionalized pyridine derivative with a suitable oxazepine precursor.
Table 1: Representative Metal-Catalyzed Coupling Reactions in Heterocyclic Synthesis
| Coupling Reaction | Catalyst/Ligand | Reactants | Bond Formed |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/TPPTS | Aryl/heteroaryl halide + Aryl/heteroaryl boronic acid | C-C |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Aryl/heteroaryl halide + Terminal alkyne | C-C (sp²-sp) |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl/heteroaryl halide + Amine | C-N |
| Ullmann Condensation | CuI/ligand | Aryl/heteroaryl halide + Alcohol/Amine | C-O / C-N |
This table presents generally applicable metal-catalyzed reactions for the synthesis and functionalization of heterocyclic compounds, which can be conceptually extended to the Pyrido[4,3-f] rsc.orgnih.govoxazepine system.
Organocatalytic Approaches to Pyrido-Oxazepine Derivatives
Organocatalysis has emerged as a powerful and environmentally benign alternative to metal-catalyzed transformations. For the synthesis of chiral heterocyclic compounds, including those with an oxazepine motif, organocatalytic strategies offer excellent enantioselectivity.
In the context of related dibenzo[b,f] rsc.orgnih.govoxazepines, organocatalytic asymmetric aza-Henry reactions have been successfully developed. researchgate.net This approach utilizes a cinchona alkaloid-based thiourea (B124793) catalyst to facilitate the addition of nitroalkanes to the cyclic imine, affording chiral amino-substituted oxazepine derivatives. researchgate.net Such a strategy could foreseeably be adapted for the asymmetric synthesis of 2H,3H,4H,5H-Pyrido[4,3-f] rsc.orgnih.govoxazepine derivatives bearing a stereocenter on the oxazepine ring. The reaction proceeds through the activation of the nitroalkane by the basic moiety of the catalyst and the simultaneous activation of the imine through hydrogen bonding with the thiourea group.
Strategies for Derivatization and Functionalization of the 2H,3H,4H,5H-Pyrido[4,3-f]rsc.orgnih.govoxazepine Core
Once the core structure of 2H,3H,4H,5H-Pyrido[4,3-f] rsc.orgnih.govoxazepine is assembled, its further derivatization is crucial for exploring structure-activity relationships. Various strategies can be employed to modify both the pyridine and the oxazepine rings.
Electrophilic Aromatic Substitution on the Pyridine Moiety
The pyridine ring within the pyrido-oxazepine scaffold is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. aklectures.comyoutube.com Reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation typically require harsh conditions and often result in substitution at the meta-position relative to the ring nitrogen. rsc.orgaklectures.com
Theoretical studies on the nitration of pyridine derivatives using nitronium ion (NO₂⁺) indicate that the reaction proceeds through a stepwise polar mechanism. rsc.org However, under the strongly acidic conditions required, the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic attack. rsc.org To enhance the reactivity of the pyridine moiety, the introduction of electron-donating groups or the use of pyridine-N-oxide derivatives can be considered, which can direct electrophilic attack to the ortho and para positions. rsc.org
Nucleophilic Substitution Reactions on the Oxazepine Ring
The oxazepine ring offers several positions amenable to nucleophilic attack, particularly if suitable leaving groups are present. For instance, the introduction of a halogen atom on the oxazepine ring would create a handle for subsequent nucleophilic substitution reactions.
In analogous heterocyclic systems, such as 4-chloropyridopyrrolopyrimidines, nucleophilic displacement of the chlorine atom with various nucleophiles (e.g., amines, alkoxides, thiolates) has been demonstrated. The reactivity of the leaving group can be influenced by the electronic properties of the fused pyridine ring.
Introduction of Diverse Substituents via Cross-Coupling Reactions
As mentioned in the synthesis section, metal-catalyzed cross-coupling reactions are not only pivotal for the construction of the core but also for its subsequent functionalization. By introducing a halogen atom (e.g., Cl, Br, I) or a triflate group onto either the pyridine or a suitable position on the oxazepine ring, a wide array of substituents can be introduced.
For example, a halogenated 2H,3H,4H,5H-Pyrido[4,3-f] rsc.orgnih.govoxazepine derivative could undergo Suzuki-Miyaura coupling with various boronic acids to introduce aryl, heteroaryl, or alkyl groups. Similarly, Sonogashira coupling would allow for the installation of alkynyl moieties, and Buchwald-Hartwig amination would enable the formation of C-N bonds with a diverse range of amines.
Late-Stage Functionalization Approaches
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late stage of the synthesis, enabling rapid generation of analogues for structure-activity relationship studies. For the 2H,3H,4H,5H-Pyrido[4,3-f] rsc.orgnih.govoxazepine scaffold, C-H functionalization of the pyridine ring is a particularly attractive LSF approach.
Recent advancements have demonstrated the para-selective C-H functionalization of pyridines via oxazino pyridine intermediates. nih.gov This method, which can be switched to meta-selectivity under different conditions, offers a catalyst-free approach to introduce alkyl and aryl groups at specific positions on the pyridine ring. nih.gov This strategy could be highly valuable for the late-stage diversification of the pyrido-oxazepine core. nih.gov
Chemical Reactivity and Transformation Studies of 2h,3h,4h,5h Pyrido 4,3 F 1 2 Oxazepine
Ring Expansion and Contraction Reactions of Oxazepine Systems
Ring expansion and contraction reactions are fundamental transformations in heterocyclic chemistry, allowing for the synthesis of novel ring systems. While no specific examples for the 2H,3H,4H,5H-Pyrido[4,3-f] researchgate.netrsc.orgoxazepine core have been reported, studies on related structures provide insight into potential pathways.
Ring Expansion:
Ring expansion strategies often involve the introduction of a side chain that can incorporate into the existing ring. For example, the synthesis of dibenzo[b,f]azepines has been achieved through the ring expansion of N-arylindoles, suggesting that a suitably substituted pyrrole (B145914) fused to a pyridine (B92270) ring could potentially undergo a similar transformation to form a pyrido-azepine system. beilstein-journals.org Another approach involves the rhodium carbenoid-induced ring expansion of isoxazoles, which leads to the formation of highly substituted pyridines. ucalgary.ca This methodology highlights a pathway where a smaller heterocyclic ring can be expanded to a six-membered ring, a concept that could be adapted for the synthesis of the pyridine portion of the pyrido-oxazepine system.
Ring Contraction:
Conversely, ring contraction reactions can be induced by various stimuli. For instance, photochemical methods have been employed for the ring contraction of saturated heterocycles. jmchemsci.com In a different approach, the oxidative ring contraction of 1,5-benzodiazepines has been observed, leading to the formation of smaller heterocyclic rings. researchgate.net The thermal ring contraction of 1,2,4-benzoxadiazines to benzoxazoles represents another example of how a larger ring system can be transformed into a more stable, smaller one through the extrusion of a molecular fragment. mdpi.com These examples suggest that the seven-membered oxazepine ring in the pyrido[4,3-f] researchgate.netrsc.orgoxazepine system could potentially undergo contraction to a six-membered ring under appropriate oxidative or thermal conditions.
| Transformation Type | Starting Material (Analogue) | Conditions | Product (Analogue) | Reference |
| Ring Expansion | N-Arylindoles | Two-step synthesis | Dibenzo[b,f]azepines | beilstein-journals.org |
| Ring Expansion | Isoxazoles | Rhodium carbenoid | Substituted pyridines | ucalgary.ca |
| Ring Contraction | 1,5-Benzodiazepines | Oxidative conditions | Smaller heterocycles | researchgate.net |
| Ring Contraction | 1,2,4-Benzoxadiazines | Thermal | Benzoxazoles | mdpi.com |
Reaction Mechanisms Governing Transformations of the Pyrido[4,3-f]researchgate.netrsc.orgoxazepine Core
The reactivity of the pyrido[4,3-f] researchgate.netrsc.orgoxazepine core is expected to be governed by the interplay of the electron-donating oxygen and nitrogen atoms within the oxazepine ring and the electron-withdrawing nature of the pyridine ring.
Nucleophilic addition reactions are anticipated to occur at electrophilic centers within the molecule. For instance, if a carbonyl group were present in the oxazepine ring, it would be a prime target for nucleophilic attack. The reduction of aldehydes and ketones to alcohols via nucleophilic addition of a hydride ion from reagents like sodium borohydride (B1222165) is a classic example of this reactivity. umass.edunumberanalytics.commasterorganicchemistry.com
Elimination reactions are often integral to the synthesis of unsaturated heterocyclic systems. mdpi.com In the context of pyrido-oxazepine synthesis, elimination pathways could be involved in the final steps of ring formation to introduce double bonds and achieve an aromatic or conjugated system.
Rearrangement reactions can lead to significant structural reorganization of the heterocyclic core. The Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement, is a well-known reaction in organic synthesis and has been explored in the context of oxazepine chemistry. researchgate.netrsc.org This type of rearrangement could potentially be utilized to introduce substituents or alter the connectivity of the pyrido[4,3-f] researchgate.netrsc.orgoxazepine skeleton, provided a suitable allyl vinyl ether precursor could be synthesized.
Another relevant rearrangement is the Hofmann rearrangement, which has been used in a two-step process for the synthesis of 1,4-dihydro-benzo[d] researchgate.netrsc.orgoxazin-2-ones from phthalides. jmchemsci.com This reaction involves the conversion of a primary amide to an amine with one fewer carbon atom and could be a potential pathway for modifying substituents on the pyrido-oxazepine core.
| Reaction Type | Reactant (Analogue) | Key Intermediate/Transition State | Product (Analogue) | Reference |
| Nucleophilic Addition | Ketone | Tetrahedral intermediate | Secondary alcohol | umass.edumasterorganicchemistry.com |
| Claisen Rearrangement | Allyl vinyl ether | Cyclic transition state | γ,δ-Unsaturated carbonyl | researchgate.netrsc.org |
| Hofmann Rearrangement | 2-Hydroxymethylbenzamide | Isocyanate | 4-Substituted benzoxazinone | jmchemsci.com |
Oxidative and Reductive Transformations
The oxidation and reduction of the pyrido[4,3-f] researchgate.netrsc.orgoxazepine core can lead to a variety of new derivatives with potentially different biological activities.
Oxidative Transformations:
Studies on the oxidation of dibenz[b,f] researchgate.netrsc.orgoxazepines using peracetic acid have shown the formation of several products, including the corresponding 2-(2-hydroxyphenyl)benzoxazole, 10-formylphenoxazine, and dibenz[b,f] researchgate.netrsc.orgoxazepin-11(10H)-one. rsc.org This suggests that the oxidation of the pyrido[4,3-f] researchgate.netrsc.orgoxazepine core could lead to ring-opened products, contracted ring systems, or the introduction of a carbonyl group into the oxazepine ring. The reaction is believed to proceed through an oxaziridine (B8769555) intermediate. rsc.org
Reductive Transformations:
The reduction of pyrido-oxazepine systems can be achieved using various reducing agents. If the oxazepine ring contains a carbonyl group, it can be reduced to a secondary alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). umass.edunumberanalytics.commasterorganicchemistry.com Catalytic hydrogenation is another common method for the reduction of unsaturated bonds within the heterocyclic system, although it may also reduce other functional groups present in the molecule. chemistrysteps.com The choice of reducing agent would be crucial for achieving selective transformations.
| Transformation | Starting Material (Analogue) | Reagent | Product(s) (Analogue) | Reference |
| Oxidation | Dibenz[b,f] researchgate.netrsc.orgoxazepine | Peracetic acid | 2-(2-Hydroxyphenyl)benzoxazole, 10-Formylphenoxazine, Dibenz[b,f] researchgate.netrsc.orgoxazepin-11(10H)-one | rsc.org |
| Reduction | Ketone | Sodium Borohydride | Secondary Alcohol | umass.edumasterorganicchemistry.com |
Exploration of Chemo-, Regio-, and Stereoselectivity in Reactions
The selective synthesis of a specific isomer is a key challenge in organic chemistry.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of one functional group over another. In the reduction of a molecule containing both a ketone and an ester, sodium borohydride will selectively reduce the ketone to a secondary alcohol while leaving the ester group intact. masterorganicchemistry.com This selectivity is due to the higher reactivity of ketones compared to esters towards nucleophilic attack by a hydride.
Regioselectivity:
Regioselectivity is the preference for bond formation at one position over another. The synthesis of chiral polysubstituted oxazepanes via a 7-endo cyclization through haloetherification demonstrates high regioselectivity. nih.gov The outcome of the reaction is controlled by the formation of a chiral bromonium intermediate, which directs the intramolecular attack of the nucleophile to a specific carbon atom.
Stereoselectivity:
Stereoselectivity is the preferential formation of one stereoisomer over another. In the aforementioned synthesis of chiral oxazepanes, the stereoselectivity is primarily controlled by the conformation of the substrate, as the bromonium intermediate is formed with no transition state. nih.gov This leads to the formation of tetra- and pentasubstituted oxazepanes with good to excellent stereoselectivities.
| Selectivity Type | Reaction Example (Analogue) | Controlling Factors | Outcome | Reference |
| Chemoselectivity | Reduction of a keto-ester | Relative reactivity of functional groups | Selective reduction of the ketone | masterorganicchemistry.com |
| Regioselectivity | 7-endo haloetherification | Asymmetry of the chiral bromonium intermediate | Specific regioisomer formed | nih.gov |
| Stereoselectivity | 7-endo haloetherification | Substrate conformation | High stereoselectivity | nih.gov |
Spectroscopic Characterization and Structural Elucidation of 2h,3h,4h,5h Pyrido 4,3 F 1 2 Oxazepine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In derivatives of the 2H,3H,4H,5H-Pyrido[4,3-f] nih.govresearchgate.netoxazepine system, characteristic signals are expected for the protons on the pyridine (B92270) ring and the methylene (CH₂) groups of the oxazepine ring.
The aromatic protons on the pyridine moiety typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns being highly dependent on the substitution pattern. The protons of the methylene groups within the seven-membered oxazepine ring are expected to resonate in the upfield region. For instance, in related 1,3-oxazepine derivatives, signals for O-CH₂ groups have been observed around δ 3.1-3.4 ppm, while protons adjacent to a nitrogen atom (N-CH) appear further downfield. medipol.edu.tr
Table 1: Representative ¹H NMR Chemical Shifts for Protons in Related Oxazepine Heterocycles
| Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity | Reference Compound Type |
| Aromatic-H | 6.82 - 7.67 | Multiplet | 3-(4-hydroxyphenyl)-3,4-dihydrobenzo[e] nih.govresearchgate.netoxazepin-5(1H)-one medipol.edu.tr |
| N-CH | 9.46 | Singlet | 4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-hydroxyphenyl)-3,4-dihydrobenzo[e] nih.govresearchgate.netoxazepin-5(1H)-one medipol.edu.tr |
| O-CH₂ | 3.13 | Singlet | 4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-hydroxyphenyl)-3,4-dihydrobenzo[e] nih.govresearchgate.netoxazepin-5(1H)-one medipol.edu.tr |
| NH | 4.71 | Singlet | 3-(4-chlorophenyl)-4-(2,4-dinitrophenylamino)-3,4-dihydrobenzo[e] nih.govresearchgate.netoxazepin-5(1H)-one medipol.edu.tr |
Note: Data is illustrative and sourced from related but distinct molecular structures. Chemical shifts are solvent-dependent.
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. For the pyrido[4,3-f] nih.govresearchgate.netoxazepine core, distinct signals would be anticipated for the sp²-hybridized carbons of the pyridine ring and the sp³-hybridized carbons of the oxazepine ring.
Aromatic carbons typically resonate in the δ 110-160 ppm range. Carbons bonded to oxygen (C-O) in the oxazepine ring would appear significantly downfield (typically δ 60-80 ppm) compared to carbons bonded only to nitrogen or other carbons. For example, in studies of nih.govresearchgate.netbenzoxazepine derivatives, methylene carbons have been identified at approximately 47.3 and 68.8 ppm.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for the Pyrido[4,3-f] nih.govresearchgate.netoxazepine Core
| Carbon Type | Expected Chemical Shift Range (δ, ppm) |
| Aromatic C (Pyridine Ring) | 110 - 160 |
| Aromatic C-N (Pyridine Ring) | 140 - 160 |
| Aliphatic C-O (Oxazepine Ring) | 60 - 80 |
| Aliphatic C-N (Oxazepine Ring) | 40 - 60 |
Note: These are general ranges and can vary significantly with substitution.
For complex structures, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are indispensable for making complete and unambiguous assignments.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace out spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule and confirming the fusion of the pyridine and oxazepine rings.
¹⁵N NMR can provide direct information about the nitrogen atoms in the heterocyclic system, which is valuable for distinguishing between different isomers or tautomeric forms. researchgate.net¹⁹F NMR is utilized when fluorine-containing substituents are present, offering a sensitive probe for structural analysis due to its wide chemical shift range and high natural abundance.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. Infrared (IR) and Raman spectroscopy are complementary techniques that are highly useful for structural confirmation. nih.gov
The IR spectrum of a pyrido[4,3-f] nih.govresearchgate.netoxazepine derivative would be expected to show characteristic absorption bands corresponding to:
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the oxazepine ring appear just below 3000 cm⁻¹.
C=N and C=C stretching: Vibrations from the pyridine ring are expected in the 1600-1450 cm⁻¹ region.
C-O-C stretching: A strong band corresponding to the ether linkage in the oxazepine ring is typically observed in the 1250-1050 cm⁻¹ range.
N-H stretching: If the nitrogen at position 5 is unsubstituted, a characteristic N-H stretching band would be seen around 3300-3500 cm⁻¹.
Table 3: General IR Absorption Frequencies for Functional Groups in Pyrido-oxazepine Systems
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3500 - 3300 | Medium |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Variable |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium-Strong |
| C=N (Pyridine) | Stretch | 1650 - 1550 | Medium-Strong |
| C=C (Pyridine) | Stretch | 1600 - 1450 | Medium-Strong |
| C-O (Ether) | Stretch | 1250 - 1050 | Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula. acs.org
In the mass spectrum of a pyrido[4,3-f] nih.govresearchgate.netoxazepine derivative, the molecular ion peak [M]⁺ (or protonated molecule [M+H]⁺ in soft ionization techniques like ESI) would be a key identifier. The fragmentation pattern observed in the MS/MS spectrum provides structural information, as the molecule breaks apart in predictable ways related to its bonding and functional groups. researchgate.netmjcce.org.mk Cleavage of the seven-membered oxazepine ring is often a dominant fragmentation pathway in related systems.
Table 4: Example HRMS Data for a Related Heterocyclic Compound
| Compound | Ion Type | Calculated m/z | Found m/z | Molecular Formula |
| 3-(Benzyl(methyl)amino)-1-(naphthalen-2-ylmethyl)-1H-pyrrole-2,5-dione | [M + H]⁺ | 357.1598 | 357.1596 | C₂₃H₂₁N₂O₂⁺ |
Source: Data from a related but structurally different compound to illustrate the precision of HRMS. acs.org
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
While NMR, IR, and MS provide compelling evidence for a proposed structure, X-ray crystallography offers the only method for its unambiguous determination in the solid state. By diffracting X-rays off a single crystal, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom. mdpi.com
This technique provides definitive information on:
Connectivity: Confirming the bonding framework and ring fusion.
Bond lengths and angles: Providing insight into the electronic structure.
Conformation: Determining the precise shape (e.g., boat, chair) of the seven-membered oxazepine ring. nih.gov
Stereochemistry: Establishing the absolute configuration of any chiral centers.
Intermolecular interactions: Revealing how molecules pack together in the crystal lattice.
The data obtained from an X-ray analysis, such as the crystal system, space group, and unit cell dimensions, serve as the ultimate proof of structure. For instance, related pyrido-oxazinium structures have been definitively confirmed using this method. researchgate.net
Table 5: Example of Data Obtained from Single-Crystal X-ray Analysis
| Parameter | Example Value |
| Compound | 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative mdpi.com |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
Note: Data from a related heterocyclic system to illustrate typical crystallographic parameters.
Computational Chemistry and Theoretical Investigations of 2h,3h,4h,5h Pyrido 4,3 F 1 2 Oxazepine
Theoretical Mechanistic Studies of Reactions
Further computational research would need to be conducted on 2H,3H,4H,5H-Pyrido[4,3-f]oxazepine to provide the necessary data to fulfill this request.
Structure Activity Relationship Sar and Molecular Interaction Studies of 2h,3h,4h,5h Pyrido 4,3 F 1 2 Oxazepine Analogs
Design Principles for Investigating Molecular Interactions
The design of novel analogs based on the pyrido nih.govnih.govoxazepine core follows established medicinal chemistry principles aimed at systematically probing molecular interactions with a target protein. Key strategies include:
Scaffold Hopping and Isosteric Replacement: Modifying the core structure by replacing atoms or groups with others that have similar physical or chemical properties to improve activity or pharmacokinetic profiles. For instance, related heterocyclic systems such as pyrido[3,4-d]pyrimidines and 2,3,4,5-tetrahydro-1H-pyrido nih.govnih.govdiazepines have been investigated as inhibitors of various enzymes. mdpi.comnih.gov
Functional Group Modification: Introducing, removing, or modifying functional groups at various positions on the scaffold to explore interactions like hydrogen bonding, electrostatic interactions, and hydrophobic packing with the target's binding site.
Conformational Constraint: Introducing rigid elements or ring systems to lock the molecule into a specific, biologically active conformation. This can enhance binding affinity and selectivity by reducing the entropic penalty of binding.
Structure-Based Design: Utilizing the three-dimensional structure of the target protein, often obtained from X-ray crystallography, to design ligands that fit precisely into the binding pocket and form specific, favorable interactions with key amino acid residues.
These principles guide the synthesis of focused compound libraries, where systematic structural changes allow for the development of a comprehensive SAR profile.
Ligand-Protein Binding Investigations via In Vitro Biochemical Assays
In vitro assays are essential for quantifying the biological activity of newly synthesized compounds and establishing a direct link between chemical structure and protein interaction.
Analogs of the pyrido nih.govnih.govoxazepine scaffold have been investigated as inhibitors of various enzymes. The inhibitory potency is typically determined by measuring the concentration of the compound required to reduce the enzyme's activity by 50% (IC50). For example, in studies of related heterocyclic systems, derivatives have been evaluated for their ability to inhibit kinases like Mps1, which is a potential target for cancer therapy. mdpi.com Similarly, the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a target for new antibacterial agents, has been targeted by 2,3,4,5-tetrahydro-1H-pyrido[2,3-b and e] nih.govnih.govdiazepine derivatives. nih.gov
In a study of novel KRAS-G12D inhibitors, compounds with a pyrido[4,3-d]pyrimidine core were evaluated. The results demonstrated that even compounds with weak enzymatic inhibition could exhibit potent cellular activity, highlighting the complexity of SAR. mdpi.com
Table 1: Sample Enzyme Inhibition Data for Related Heterocyclic Compounds
| Compound ID | Target Enzyme | IC50 (µM) | Cell-based Activity (IC50, µM) | Target Cell Line |
|---|---|---|---|---|
| 10c | KRAS-G12D | > 10 | 1.40 | Panc1 |
| 10k | KRAS-G12D | 0.009 | 2.22 | Panc1 |
This table is illustrative and based on data for analogous pyrido-pyrimidine structures. mdpi.com
The affinity of pyrido nih.govnih.govoxazepine analogs for specific receptors is a key determinant of their pharmacological effect. Radioligand binding assays are commonly used to measure a compound's affinity (Ki) for a target receptor. A notable example is the investigation of benzo- and pyrido-1,4-oxazepinones as H1 antihistamines. nih.gov In these studies, the antihistaminic activity was assessed by the compounds' ability to block histamine-induced effects. nih.gov
In another example, oxazolo[3,4-a]pyrazine derivatives were developed as potent antagonists for the neuropeptide S receptor (NPSR). nih.gov The antagonist properties were confirmed by observing a rightward shift in the concentration-response curve of the endogenous ligand (NPS) in the presence of the antagonists, without a change in the maximal effect. nih.gov The potency of these antagonists was quantified using pA2 values. nih.gov
Table 2: NPSR Antagonist Activity of Oxazolo[3,4-a]pyrazine Analogs
| Compound | pKB | pA2 (95% CI) |
|---|---|---|
| 1 | 8.12 | 7.82 (7.40–8.24) |
| 16 | Not Reported | 7.10 (6.65–7.55) |
| 21 | Not Reported | 7.59 (7.08–8.10) |
Data adapted from studies on oxazolo[3,4-a]pyrazine derivatives, which serve as structural analogs. nih.gov
Pharmacophore Modeling and Ligand-Based Design (Computational)
When the 3D structure of a biological target is unknown, ligand-based methods such as pharmacophore modeling are employed. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. pharmacophorejournal.com
The process involves aligning a set of known active molecules and identifying their common structural features. pharmacophorejournal.com This generates a hypothesis that can be used as a 3D query to screen virtual libraries for new compounds with potential activity or to guide the design of new analogs. nih.govpharmacophorejournal.com For instance, pharmacophore models have been successfully developed for Janus kinase (JAK) inhibitors and cyclooxygenase-2 (COX-2) inhibitors, identifying key features like hydrogen bond acceptors, hydrophobic groups, and aromatic rings as crucial for activity. pharmacophorejournal.commdpi.com A statistically significant 3D-QSAR (Quantitative Structure-Activity Relationship) model can then be built based on the pharmacophore hypothesis to predict the activity of novel compounds. pharmacophorejournal.com
Target Identification and Validation through Chemical Probes
Chemical probes are potent, selective, and well-characterized small molecules used to investigate the function of a specific protein target in cellular or in vivo models. nih.govnih.gov A high-quality chemical probe should ideally be accompanied by a structurally similar but biologically inactive negative control to ensure that observed phenotypic effects are due to interaction with the intended target. nih.gov
An analog of 2H,3H,4H,5H-Pyrido[4,3-f] nih.govnih.govoxazepine with high potency and selectivity for a particular protein could be developed into such a probe. These tools are crucial for the initial stages of drug discovery, helping to validate whether modulating a specific target is likely to have a therapeutic benefit. nih.govrjpbr.com The use of chemical probes can illuminate new connections between a target and a disease model, providing a strong rationale for initiating a full-scale drug discovery program. nih.gov
Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Complexes
Computational simulations provide atomic-level insights into how ligands interact with their target proteins, complementing experimental SAR data.
Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.com This technique is used to understand the binding mode of active compounds and to screen virtual libraries for potential hits. For example, docking studies on pyrido[3,4-d]pyrimidine inhibitors of the Mps1 kinase revealed strong hydrophobic interactions with the hinge region of the enzyme and key hydrogen bonds with residues such as Gly605 and Lys529. mdpi.com Similarly, docking of pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives into various anticancer drug targets was performed to understand their putative binding interactions. nih.gov
Molecular Dynamics (MD) Simulations are used to study the physical movement of atoms and molecules in the ligand-target complex over time. mdpi.com Starting from a docked pose, MD simulations can assess the stability of the predicted binding mode and characterize the flexibility of both the ligand and the protein. mdpi.comnih.gov Analysis of parameters like the root-mean-square deviation (RMSD) can indicate whether the complex remains stable throughout the simulation. mdpi.com These simulations have been applied to understand the inhibitory mechanism of 7H-pyrrolo[2,3-d]pyrimidine derivatives against P21-activated kinase 4 and to verify the interactions of triazin-3(2H)-one derivatives with the COX-2 active site. mdpi.comnih.gov
Table 3: Compounds Mentioned in the Article
| Compound Name/Class |
|---|
| 2H,3H,4H,5H-Pyrido[4,3-f] nih.govnih.govoxazepine |
| Benzo- and pyrido-1,4-oxazepinones |
| KRAS-G12D inhibitors |
| Mps1 kinase inhibitors |
| Neuropeptide S receptor (NPSR) antagonists |
| Oxazolo[3,4-a]pyrazine derivatives |
| Pyrido[3,4-d]pyrimidines |
| Pyrido[4,3-d]pyrimidine |
| Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives |
| Triazin-3(2H)-one derivatives |
| 2,3,4,5-tetrahydro-1H-pyrido nih.govnih.govdiazepines |
Rational Design of New Molecular Scaffolds Based on SAR Data
The rational design of new molecular scaffolds derived from 2H,3H,4H,5H-Pyrido[4,3-f] nih.govnih.govoxazepine analogs is a systematic process that leverages Structure-Activity Relationship (SAR) data to develop novel compounds with improved potency, selectivity, and pharmacokinetic profiles. This approach moves beyond traditional trial-and-error methods, employing computational and synthetic strategies to guide the design of the next generation of molecules.
Key Principles in Rational Design
The design of new scaffolds based on existing SAR data is guided by several key principles:
Scaffold Hopping: This strategy involves replacing the core pyrido-oxazepine scaffold with a structurally different moiety that maintains the essential pharmacophoric features. The goal is to identify new chemical classes with similar biological activity but potentially improved properties, such as enhanced synthetic accessibility or better intellectual property positioning.
Bioisosteric Replacement: This principle involves substituting specific functional groups within the lead compound with other groups that have similar physical or chemical properties. The aim is to enhance the molecule's interaction with its target, improve its metabolic stability, or reduce off-target effects.
Conformational Constraint: By introducing rigid elements or cyclizations into the molecular structure, the conformational flexibility of the molecule can be reduced. This can lock the molecule into its bioactive conformation, leading to higher affinity for the target receptor and potentially improved selectivity.
Application to 2H,3H,4H,5H-Pyrido[4,3-f] nih.govnih.govoxazepine Analogs
Based on the SAR data for 2H,3H,4H,5H-Pyrido[4,3-f] nih.govnih.govoxazepine analogs, several rational design strategies can be proposed to generate new and improved molecular scaffolds.
One of the initial lead compounds in the pyrido-1,4-oxazepine series is Rocastine, which has demonstrated potent H1 antihistaminic activity. nih.gov The SAR studies around this and related compounds provide a roadmap for rational design.
Proposed Design Strategies
Modification of the Tricyclic Core: The pyrido-oxazepine core is a critical element for activity. Rational design could explore the replacement of the pyridine (B92270) ring with other heteroaromatic systems, such as pyrimidine or pyrazine, to investigate the impact on receptor binding and selectivity.
Side Chain Optimization: The nature of the side chain at the N-4 position has been shown to be crucial for activity. Design strategies could focus on exploring a wider range of aminoalkyl side chains with varying lengths and basicities to optimize interactions with the target.
Introduction of Substituents: The introduction of various substituents on the aromatic portion of the scaffold can be systematically explored to probe for additional binding pockets and enhance potency.
Data-Driven Scaffold Design
The following table outlines potential design strategies based on existing SAR data for pyrido-oxazepine analogs.
| Design Strategy | Rationale based on SAR | Potential Advantages |
| Scaffold Hopping | The tricyclic core is a key pharmacophoric element. | Discovery of novel chemical entities with improved properties. |
| Side Chain Modification | The N-4 side chain is critical for activity. | Enhanced potency and selectivity. |
| Substituent Introduction | Aromatic substituents can modulate activity. | Improved target engagement and pharmacokinetic properties. |
Computational Approaches in Rational Design
Modern rational design heavily relies on computational tools to predict the properties of new molecules before their synthesis.
Molecular Docking: This technique can be used to predict the binding mode of newly designed analogs within the active site of the target receptor. This allows for the prioritization of compounds that are most likely to have high affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed based on existing SAR data to predict the activity of new compounds. These models can help in identifying the key molecular descriptors that are correlated with biological activity.
By integrating SAR data with computational and synthetic strategies, the rational design of new molecular scaffolds based on the 2H,3H,4H,5H-Pyrido[4,3-f] nih.govnih.govoxazepine core can lead to the discovery of novel drug candidates with superior therapeutic profiles.
Future Directions and Emerging Research Avenues for 2h,3h,4h,5h Pyrido 4,3 F 1 2 Oxazepine
Development of Novel and Atom-Economical Synthetic Pathways
The advancement of research into 2H,3H,4H,5H-Pyrido[4,3-f] mdpi.comnih.govoxazepine is contingent on the development of efficient and sustainable synthetic methods. Future efforts should prioritize atom economy, a principle of green chemistry that maximizes the incorporation of atoms from reactants into the final product, thereby minimizing waste. jocpr.com Traditional multi-step syntheses are often plagued by low yields and the production of significant waste. Modern, atom-economical reactions offer a more sustainable alternative.
Key research avenues include:
Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form the target molecule in a single step. This approach is highly efficient and can rapidly generate libraries of derivatives for screening. nih.gov
Catalytic Cyclization Reactions: Employing transition metal or organocatalysts to facilitate the formation of the oxazepine ring. Catalytic methods often proceed under milder conditions and with higher selectivity than stoichiometric approaches.
Flow Chemistry: Utilizing continuous flow reactors can offer precise control over reaction parameters (temperature, pressure, reaction time), leading to improved yields, safety, and scalability compared to batch processing.
The table below summarizes promising atom-economical reactions that could be adapted for the synthesis of the pyridoxazepine scaffold.
| Reaction Type | Description | Atom Economy | Potential Application |
| Diels-Alder Reaction | A cycloaddition reaction between a conjugated diene and a dienophile to form a six-membered ring. | 100% jocpr.com | Could be used in an early step to construct a precursor to the pyridine (B92270) ring system. |
| [4+3] Cycloaddition | A reaction between a 4-atom π-system and a 3-atom π-system to form a seven-membered ring. | High | Direct formation of the oxazepine ring by reacting a suitable diene with an oxyallyl cation equivalent. |
| Ugi Reaction | A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. | High | Rapid assembly of complex acyclic precursors that can be subsequently cyclized to form the target heterocycle. |
| Cascade Reactions | A series of intramolecular reactions initiated by a single event, forming multiple rings in one operation. | High nih.gov | A well-designed substrate could undergo a catalytic cascade to form the fused pyrido-oxazepine system efficiently. nih.gov |
By focusing on these modern synthetic strategies, chemists can develop pathways that are not only more efficient but also environmentally benign, facilitating broader investigation into this class of compounds.
Exploration of Unconventional Reactivity Patterns
The unique arrangement of atoms and functional groups within the 2H,3H,4H,5H-Pyrido[4,3-f] mdpi.comnih.govoxazepine scaffold suggests the potential for novel and unconventional reactivity. The interplay between the electron-deficient pyridine ring and the electron-rich oxazepine ring could lead to chemical behaviors not observed in simpler heterocyclic systems.
Future research should investigate:
Ring-Chain Tautomerism: Exploring the equilibrium between the cyclic oxazepine structure and a potential open-chain isomer, which could be triggered by changes in pH, temperature, or solvent.
Transannular Reactions: Investigating reactions that occur across the seven-membered oxazepine ring, potentially leading to the formation of bicyclic products through unexpected bond formations.
Metal-Catalyzed Cross-Coupling: Using the pyridine nitrogen or other sites as directing groups to achieve site-selective functionalization of the heterocyclic core, allowing for the introduction of diverse substituents.
Photochemical Reactivity: Studying the behavior of the compound under UV or visible light, which could induce rearrangements or cycloadditions not accessible through thermal methods.
Understanding these reactivity patterns is crucial for both fundamental chemical knowledge and for derivatizing the core structure to modulate its properties for specific applications.
Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
To fully understand the synthesis and reactivity of 2H,3H,4H,5H-Pyrido[4,3-f] mdpi.comnih.govoxazepine, advanced analytical techniques capable of real-time monitoring are essential. These methods provide insights into reaction mechanisms, kinetics, and the behavior of these molecules in biological environments.
Emerging areas for application include:
In Situ Spectroscopy: Utilizing techniques like real-time NMR and FT-IR spectroscopy to monitor reaction progress directly, identify transient intermediates, and optimize reaction conditions without the need for sampling and quenching.
Fluorescence Imaging: Designing derivatives of the pyridoxazepine core that exhibit fluorescence. mdpi.com Such compounds could be used as probes for cellular imaging, allowing for the real-time visualization of biological processes or the tracking of the molecule within living cells. nih.govnih.gov Nitrogen-containing heterocycles are a cornerstone of many fluorescent probes used in bioimaging. mdpi.com
Advanced Mass Spectrometry: Employing techniques like tandem mass spectrometry (MS/MS) to elucidate the fragmentation patterns of the molecule, which can aid in structure confirmation and the identification of metabolites in biological studies. Terahertz time-domain spectroscopy has also been used to effectively recognize different bi-heterocyclic compounds. researchgate.net
The following table details advanced techniques and their potential contributions to the study of pyridoxazepines.
| Technique | Application Area | Information Gained |
| Real-Time NMR Spectroscopy | Reaction Monitoring | Kinetics, mechanism, identification of intermediates, yield optimization. |
| Fluorescence Microscopy | Bioimaging | Subcellular localization, tracking molecular interactions, real-time analysis in living systems. nih.gov |
| Terahertz Spectroscopy | Structural Analysis | Identification and classification of different heterocyclic structures and polymorphs. researchgate.net |
| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation | Confirmation of molecular structure, identification of metabolites, analysis of complex mixtures. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. springernature.com For a relatively unexplored class of compounds like pyridoxazepines, these computational tools can significantly accelerate the discovery and development cycle. nih.govspringernature.com
Future research should leverage AI and ML for:
Synthesis Prediction: Using retrosynthesis software to predict viable and efficient synthetic routes to 2H,3H,4H,5H-Pyrido[4,3-f] mdpi.comnih.govoxazepine and its derivatives. nih.gov These tools learn from vast databases of known reactions to suggest novel pathways that a human chemist might overlook.
Property Prediction: Training ML models to predict the physicochemical and biological properties of virtual derivatives. nih.gov This allows for the in silico screening of large libraries of compounds to identify candidates with desirable characteristics (e.g., solubility, receptor binding affinity) before committing to their synthesis.
De Novo Design: Employing generative models to design entirely new pyridoxazepine derivatives tailored to specific property profiles. acm.org These algorithms can explore a vast chemical space to propose novel structures with high potential for a desired application. acm.org
Reaction Optimization: Utilizing machine learning algorithms to analyze experimental data and suggest optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts.
The use of computational screening and prediction can dramatically reduce the time and resources required in the traditional design-make-test-analyze cycle of chemical research. nih.govrsc.org
Contribution to Fundamental Heterocyclic Chemistry Knowledge
The study of novel heterocyclic systems like 2H,3H,4H,5H-Pyrido[4,3-f] mdpi.comnih.govoxazepine is not only driven by potential applications but also by the desire to expand the fundamental knowledge of chemistry. As an underexplored scaffold, this compound class offers a rich area for fundamental investigation. nih.gov
Key contributions to fundamental knowledge could include:
Structure-Property Relationships: Systematically synthesizing derivatives and studying how changes in substitution patterns affect the molecule's electronic structure, conformation, and physical properties.
Mechanistic Studies: Detailed investigation of the mechanisms of new reactions used to synthesize or functionalize the pyridoxazepine core, providing deeper insights into chemical reactivity.
Conformational Analysis: The seven-membered oxazepine ring is non-planar and can adopt multiple conformations. Studying these conformations and the energy barriers between them is crucial for understanding the molecule's shape and how it interacts with other molecules, such as biological receptors.
Aromaticity and Electronic Effects: Quantifying the electronic influence of the fused pyridine ring on the oxazepine moiety and vice versa. This contributes to a more nuanced understanding of electronic effects in fused heterocyclic systems.
By exploring this novel scaffold, researchers can uncover new principles of chemical structure and reactivity, enriching the broader field of heterocyclic chemistry. openmedicinalchemistryjournal.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2H,3H,4H,5H-Pyrido[4,3-f][1,4]oxazepine, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with pyrido-oxazepine precursors (e.g., pyrido[1,4]oxazin-3-one derivatives) and alkylating agents (e.g., bromomethylbenzene analogs). Use combustion-derived bismuth oxide as a catalyst for alkylation, achieving yields >90% under reflux conditions .
- Step 2 : Optimize solvent systems (e.g., ethanol or acetonitrile) and pH (e.g., ammonium acetate buffer at pH 6.5) to stabilize intermediates and reduce side reactions .
- Validation : Confirm purity via HPLC (≥98%) and structural integrity via ¹H/¹³C NMR (e.g., characteristic peaks at δ 3.2–4.1 ppm for oxazepine protons) .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodology :
- NMR Analysis : Assign peaks using IUPAC nomenclature rules for fused heterocycles. For example, pyrido-oxazepine protons exhibit distinct splitting patterns due to anisotropic effects from the oxazepine ring .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₁₆N₂O₂: 260.1155) and fragmentation patterns (e.g., loss of CO or NH₃ groups) .
Q. What are the key solubility and stability considerations for handling this compound in vitro?
- Methodology :
- Solubility Testing : Screen solvents (DMSO, PBS, ethanol) at 25°C. Pyrido-oxazepines often show limited aqueous solubility (<1 mg/mL), necessitating DMSO stock solutions for biological assays .
- Stability : Perform accelerated degradation studies under UV light or varying pH (2–9) to identify degradation products (e.g., ring-opening or oxidation byproducts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Case Study : In a study of pyrido-oxazepine analogs, NF-κB inhibition varied between HepG2 (IC₅₀ = 2.1 µM) and Huh-7 cells (IC₅₀ = 5.3 µM).
- Methodology :
- Assay Harmonization : Standardize cell lines, passage numbers, and incubation times.
- Mechanistic Profiling : Use orthogonal assays (e.g., NF-κB luciferase reporter vs. DNA-binding assays) to confirm target engagement .
- Data Normalization : Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to account for inter-assay variability .
Q. What strategies are effective for improving the pharmacokinetic profile of pyrido-oxazepine derivatives?
- Methodology :
- Structural Modification : Introduce hydrophilic groups (e.g., -OH, -COOH) at the 3H position to enhance aqueous solubility .
- Prodrug Design : Link the oxazepine nitrogen to enzymatically cleavable groups (e.g., ester or carbamate) to improve oral bioavailability .
- In Silico Modeling : Use QSAR models to predict ADME properties (e.g., LogP <3.5 for optimal blood-brain barrier penetration) .
Q. How can researchers address challenges in synthesizing enantiomerically pure pyrido-oxazepines?
- Methodology :
- Chiral Catalysis : Employ asymmetric alkylation using chiral ligands (e.g., BINAP-Ru complexes) to achieve enantiomeric excess (ee >95%) .
- Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computed spectra (TD-DFT methods) .
Methodological Resources
Q. What experimental protocols are recommended for studying the compound’s interaction with biological targets?
- Stepwise Approach :
Target Identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (Kd).
Functional Assays : Perform kinase inhibition assays (e.g., ADP-Glo™) or apoptosis assays (Annexin V/PI staining) .
Structural Biology : Co-crystallize the compound with its target (e.g., cytochrome P450 isoforms) to resolve binding modes .
Q. How should researchers design dose-response studies to minimize off-target effects?
- Guidelines :
- Dose Range : Test 5–7 concentrations spanning 0.1× to 10× IC₅₀ values.
- Control Groups : Include vehicle controls and reference inhibitors (e.g., tamatinib for kinase studies) .
- High-Content Screening : Use multi-parameter assays (e.g., Cell Painting) to detect phenotypic changes unrelated to the primary target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
